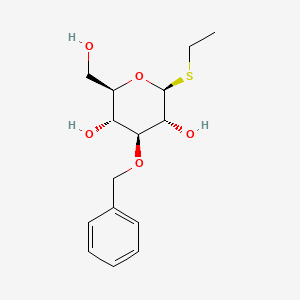
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside is a thioglycoside derivative of glucose It is characterized by the presence of an ethyl group at the anomeric carbon, a benzyl group at the 3-O position, and a sulfur atom replacing the oxygen in the glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective ring opening of benzylidene acetals using borane-tetrahydrofuran (BH3.THF) to generate the C6-OH material, followed by oxidation using biphasic TEMPO/BAIB conditions . The resultant uronic acid is then esterified with an ethyl moiety .
Industrial Production Methods
Industrial production methods for ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioglycoside linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl group can be hydrogenated to yield the corresponding ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: TEMPO/BAIB is commonly used for selective oxidation of primary alcohols.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkylation or arylation reactions using alkyl or aryl halides in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Ethyl 3-O-hydroxy-1-thio-beta-D-glucopyranoside: from reduction reactions.
Various alkyl or aryl thioglycosides: from substitution reactions.
Scientific Research Applications
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Studied for its potential role in glycosylation processes and interactions with glycosidases.
Medicine: Investigated for its potential as a glycosyl donor in the synthesis of glycosylated drugs and therapeutic agents.
Industry: Utilized in the production of glycosylated materials and as a precursor for other thioglycosides.
Mechanism of Action
The mechanism of action of ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with glycosidases and other enzymes involved in glycosylation processes. The sulfur atom in the thioglycoside linkage can form stable intermediates with these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This compound can also act as a glycosyl donor in various glycosylation reactions, contributing to the synthesis of complex carbohydrates and glycosylated molecules .
Comparison with Similar Compounds
Ethyl 3-O-benzyl-1-thio-beta-D-glucopyranoside can be compared with other thioglycosides such as:
- Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside
- Methyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-beta-D-glucopyranoside
These compounds share similar structural features but differ in the nature of the protecting groups and the substituents at the anomeric carbon. This compound is unique due to the presence of the ethyl group at the anomeric carbon and the benzyl group at the 3-O position, which can influence its reactivity and interactions with enzymes .
Properties
Molecular Formula |
C15H22O5S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C15H22O5S/c1-2-21-15-13(18)14(12(17)11(8-16)20-15)19-9-10-6-4-3-5-7-10/h3-7,11-18H,2,8-9H2,1H3/t11-,12-,13-,14+,15+/m1/s1 |
InChI Key |
QZYDYKUQPIMRSF-ZSAUSMIDSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)


![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)



![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)

